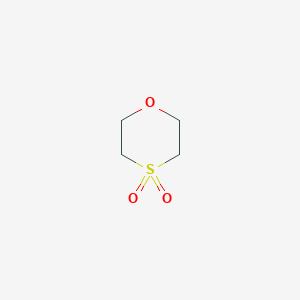

1,4-Thioxane-1,1-dioxide

描述

Historical Context and Evolution of Cyclic Sulfone Research

Cyclic sulfones are a class of organosulfur compounds featuring a sulfonyl functional group (R-S(=O)₂-R') integrated into a ring structure. wikipedia.org Research into cyclic sulfones has a rich history, with early investigations focusing on their synthesis and basic reactivity. The development of new synthetic methodologies has been a continuous driving force in the field. A significant method for creating sulfones is through the oxidation of thioethers, where sulfoxides act as intermediates. wikipedia.org Another key approach involves the use of sulfur dioxide in cycloaddition reactions with dienes. wikipedia.org For instance, the industrial solvent sulfolane (B150427) is produced by adding sulfur dioxide to buta-1,3-diene, followed by hydrogenation. wikipedia.org

Over the years, the focus of cyclic sulfone research has expanded significantly. researchgate.net Modern research often emphasizes the development of catalytic and enantioselective synthetic methods to produce chiral cyclic sulfones, which are valuable in drug discovery and materials science. researchgate.net The functionalization of cyclic sulfones and their application in complex cascade reactions to build intricate molecular architectures are also prominent areas of contemporary research. nih.govmdpi.com This evolution reflects a broader trend in organic chemistry towards greater efficiency, selectivity, and the synthesis of molecules with specific functions.

Significance of 1,4-Thioxane-1,1-dioxide in Contemporary Organic and Materials Chemistry

This compound, a heterocyclic compound containing both sulfur and oxygen atoms within a six-membered ring, has emerged as a significant molecule in modern chemical research. chemicalbook.comchemicalbook.com Its unique structure, featuring a sulfone group, imparts distinct chemical properties that make it a versatile building block in organic synthesis. solubilityofthings.com The presence of the sulfone group makes the adjacent carbon atoms susceptible to deprotonation, allowing for further functionalization. wikipedia.org

In contemporary organic chemistry, this compound serves as a key intermediate in the synthesis of a variety of other compounds. guidechem.comhomesunshinepharma.com It participates in a range of chemical reactions, including oxidation and reduction. guidechem.comcymitquimica.com This reactivity is harnessed in the production of pharmaceuticals and other specialty chemicals. homesunshinepharma.comchemimpex.com

In the realm of materials chemistry, this compound is explored for its potential in creating novel polymers. chemimpex.com Its incorporation into polymer chains can enhance material properties, such as thermal stability and durability. chemimpex.com The polarity and hydrogen bonding capabilities of this compound also influence its solubility and interactions with other materials, opening avenues for its use in various formulations. solubilityofthings.com

Scope and Objectives of the Academic Research Review

This academic research review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to detail its fundamental chemical and physical properties, supported by established data. A further goal is to explore its synthesis and characteristic reactions as documented in the scientific literature. The review will also highlight its applications as a building block in organic synthesis and its emerging role in the development of new materials. By concentrating exclusively on these aspects, this review seeks to offer a clear and concise understanding of the scientific importance of this compound.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈O₃S |

| Molecular Weight | 136.17 g/mol lookchem.com |

| Appearance | White to off-white powder or crystal chemicalbook.comchemicalbook.comhomesunshinepharma.com |

| Melting Point | 131-133 °C homesunshinepharma.comlookchem.com |

| Boiling Point | 339.7 °C at 760 mmHg homesunshinepharma.com |

| Density | 1.308 g/cm³ homesunshinepharma.com |

| Solubility | Soluble in water guidechem.com |

| CAS Number | 107-61-9 chemspider.com |

Synthesis and Reactions

A common method for the synthesis of this compound involves the oxidation of 1,4-thioxane. chemicalbook.comchemicalbook.com A typical procedure involves reacting 1,4-thioxane with hydrogen peroxide in acetic acid at room temperature. chemicalbook.comchemicalbook.comchemicalbook.com

Applications in Chemistry

This compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. guidechem.comhomesunshinepharma.comchemimpex.com It also finds use in polymer chemistry. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-oxathiane 4,4-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-8(6)3-1-7-2-4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRUZECKUVNAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059352 | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-61-9 | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiane sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxane sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxathiane 4,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Oxathiane sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE8GT96GQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Thioxane 1,1 Dioxide and Its Derivatives

Classical Synthetic Routes to 1,4-Thioxane-1,1-dioxide

Oxidation of 1,4-Thioxane to this compound

The most direct and established method for the synthesis of this compound is the oxidation of its precursor, 1,4-thioxane. chemicalbook.comacs.org This transformation involves the conversion of the sulfide (B99878) group in the 1,4-thioxane ring to a sulfone group.

A common and effective oxidizing agent for this purpose is hydrogen peroxide, often in the presence of an acetic acid solvent. chemicalbook.comchemicalbook.com In a typical procedure, 1,4-thioxane is treated with a 30% hydrogen peroxide solution in acetic acid. The reaction mixture is stirred at room temperature for an extended period, often around two days, to ensure complete oxidation. Following the reaction, the solvent is removed, and the resulting this compound can be purified by recrystallization from a suitable solvent system like dichloromethane-cyclohexane, yielding the product as a white to off-white crystalline solid. chemicalbook.comchemicalbook.com

The influence of the solvent on the oxidation of 1,4-thioxane by hydrogen peroxide and other peroxides has been a subject of study to optimize reaction conditions and yields. acs.org

Table 1: Oxidation of 1,4-Thioxane

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Product | Yield | Melting Point |

| 1,4-Thioxane | 30% Hydrogen Peroxide | Acetic Acid | 2 days | This compound | 70% | 76-78 °C |

Ring Synthesis Approaches to Substituted 1,4-Oxathiane (B103149) S,S-dioxides

For the synthesis of substituted 1,4-oxathiane S,S-dioxides, direct oxidation of a substituted 1,4-oxathiane precursor is a viable route. However, when specific substitution patterns are desired, particularly at positions other than those adjacent to the sulfur atom, ring synthesis approaches are often employed. londonmet.ac.uk

One such strategy involves the oxymercuration-demercuration of diallyl sulfide. Treatment of diallyl sulfide with aqueous mercuric salt solutions initiates an oxymercuration of one of the double bonds. This is followed by an intramolecular nucleophilic attack from the resulting hydroxyl group onto the mercurinium ion formed from the second double bond. Subsequent demercuration with iodine yields a mixture of cis and trans bis-3,5-diiodomethyl-1,4-oxathiane. londonmet.ac.uk A similar reaction with diallyl sulfone interestingly produces only the cis isomer of the corresponding sulfone product. londonmet.ac.uk

Another approach to substituted 1,4-oxathianes involves the reaction of (S)-ethyl lactate, although this method has been reported to suffer from extensive racemization in the initial steps, leading to a product with low optical purity. londonmet.ac.uk The synthesis of 3-ethoxymethyl-1,4-thioxane-1,1-dioxide has been achieved through the oxidation of 2-hydroxyethyl-2-hydroxy-isobutyl-sulfide with hydrogen peroxide, followed by ring closure. google.comgoogle.com

Advanced Synthetic Strategies and Novel Pathways

Derivatization and Functionalization from Key Intermediates

The functionalization of the 1,4-oxathiane S,S-dioxide ring system can be achieved through the derivatization of key intermediates. One area of focus has been the alkylation of the α-sulfonyl anion of 1,4-oxathiane S,S-dioxide to introduce substituents at the 3-position. londonmet.ac.ukresearchgate.net This approach is explored for its potential in the Ramberg-Bäcklund rearrangement to synthesize dihydrofurans. londonmet.ac.uk

The ring-chain tautomerism of the α-sulfonyl anion of 1,4-oxathiane S,S-dioxide presents a unique opportunity for functionalization. This tautomer can be trapped by the addition of alkoxides to the resulting vinyl sulfone, providing a route to symmetrical, sulfonyl-containing diethers. This reaction has been shown to proceed in moderate to good yields with a variety of simple alcohols. researchgate.net

Investigations into the synthesis of alkylated 1,4-oxathiane S,S-dioxides have also explored pathways starting from alkylated epoxides. These routes involve either influencing the regioselectivity of the epoxide opening to form a hydroxy sulfide followed by cyclization and oxidation, or oxidation to the sulfone prior to cyclization. londonmet.ac.uk

Base-Induced Cyclization Reactions in Related Systems

Novel synthetic pathways to substituted 1,4-oxathiin (B13834599) S,S-dioxides, which are structurally related to 1,4-thioxane-1,1-dioxides, have been developed using base-induced cyclization reactions. researchgate.netmdpi.comnih.gov One such method involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes in the presence of a base. researchgate.netmdpi.comresearchgate.net This reaction yields 2,3,6-trisubstituted 5,6-dihydro-1,4-oxathiin S,S-dioxides with an exclusively trans arrangement of the 2,3-diaryl substituents. researchgate.netmdpi.com The structure of these products has been confirmed by X-ray crystal analysis. mdpi.com

The yields for this base-mediated cyclization range from low to moderate (7–54%), and the reaction can be sensitive to the basic conditions, sometimes leading to ring-opened byproducts. researchgate.netnih.gov Density Functional Theory (DFT) studies have been employed to understand the reaction mechanism, including the aldehyde incorporation, cyclization step, and proton transfers, as well as the pathways for ring opening. mdpi.comnih.govresearchgate.net

Another notable cyclization is the Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones, which produces cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity (>98:2). mdpi.com

Table 2: Base-Induced Cyclization for 1,4-Oxathiin S,S-dioxide Derivatives

| Reactant 1 | Reactant 2 | Base | Product Type | Key Feature |

| Benzyl 1-alkynyl sulfones | Aryl aldehydes | Various | 2,3,6-trisubstituted 5,6-dihydro-1,4-oxathiin S,S-dioxides | trans-2,3-diaryl substituents |

| Substituted bis(2-hydroxyethyl) sulfones | - | Fe(III) catalyst | cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides | High diastereoselectivity |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chemical compounds, including heterocycles like this compound. acs.orgsemanticscholar.org

Key green chemistry principles relevant to the synthesis of this compound and its derivatives include:

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled, minimizing waste. acs.org The use of an Fe(III) catalyst in the cyclization of bis(2-hydroxyethyl) sulfones is an example of applying this principle. mdpi.com

Safer Solvents and Auxiliaries: The choice of solvent is critical as they often constitute a large portion of the waste generated in a chemical process. mdpi.com While traditional syntheses of this compound have used solvents like acetic acid, green chemistry encourages the use of safer alternatives such as water or solvent-free conditions where possible. chemicalbook.commdpi.com

Atom Economy and Reduction of Derivatives: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org Ring synthesis approaches, while valuable for creating substituted derivatives, should be evaluated for their atom economy. Additionally, avoiding the use of protecting groups, which add steps and generate waste, is a key consideration. acs.org

While specific studies focusing solely on the "green synthesis" of this compound are not extensively detailed in the provided search results, the broader principles of green chemistry provide a framework for improving existing synthetic methods and developing new, more sustainable routes. semanticscholar.org This includes exploring enzymatic processes, which can offer high specificity and reduce the need for protecting groups, and utilizing alternative energy sources like microwave or ultrasonic irradiation to potentially improve reaction efficiency and reduce energy consumption. acs.orgsemanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 1,4 Thioxane 1,1 Dioxide

Oxidation Reactions and Pathways

The sulfur atom in 1,4-thioxane-1,1-dioxide is in its highest oxidation state (+6), making it inert to further oxidation. Therefore, oxidative reactions of this compound target the carbon-hydrogen bonds of the heterocyclic ring, often leading to degradation or functionalization. Studies on the oxidative degradation of the structurally similar compound 1,4-dioxane (B91453) provide insights into the potential oxidative pathways for this compound, which are typically initiated by aggressive oxidizing agents.

Mechanistic Studies of Oxidative Transformations

The oxidative transformation of compounds like this compound often proceeds through radical mechanisms, particularly when employing advanced oxidation processes (AOPs). These processes generate highly reactive species, such as hydroxyl radicals (•OH), which are capable of abstracting a hydrogen atom from the C-H bonds of the ring.

For the analogous 1,4-dioxane, the degradation mechanism is initiated by the formation of a dioxane radical. This is followed by a series of reactions including ring opening, further oxidation, and eventual mineralization to carbon dioxide and water. deswater.com Intermediates such as ethylene (B1197577) glycol, glycolic acid, and oxalic acid have been identified in the degradation of 1,4-dioxane. deswater.com A similar pathway can be postulated for this compound, where the initial hydrogen abstraction would lead to a radical species that undergoes ring cleavage and subsequent oxidation of the resulting fragments.

The degradation kinetics for related compounds have been found to follow first-order kinetics. nih.gov The pH of the reaction medium often decreases during the process, indicating the formation of acidic intermediates. nih.govnih.gov

Role of Catalysts in Oxidation Processes

Catalysts play a crucial role in facilitating the oxidative degradation of stable cyclic ethers and sulfones by promoting the generation of reactive oxygen species.

Fenton's Reagent: The combination of ferrous iron (Fe(II)) and hydrogen peroxide (H₂O₂), known as Fenton's reagent, is a potent source of hydroxyl radicals and has been shown to rapidly oxidize 1,4-dioxane. deswater.comnih.gov The catalytic cycle involves the reaction of Fe(II) with H₂O₂ to produce Fe(III), a hydroxide (B78521) ion, and a hydroxyl radical.

Photocatalysis: Semiconductor photocatalysis, often using titanium dioxide (TiO₂), is another effective method. When TiO₂ is irradiated with UV light, it generates electron-hole pairs. The photogenerated holes can react with water to produce hydroxyl radicals, which then attack the organic substrate. mdpi.com The efficiency of this process can be enhanced by coating the TiO₂ with noble metals like gold (Au), which helps in sequestering the photogenerated electrons, thereby preventing electron-hole recombination and increasing the availability of holes to produce more radicals. mdpi.com

The table below summarizes catalytic systems used in the oxidative degradation of the related compound 1,4-dioxane.

| Catalytic System | Description | Key Reactive Species | Reference |

| Fenton (Fe(II)/H₂O₂) | A homogeneous catalytic system that generates hydroxyl radicals from hydrogen peroxide. | Hydroxyl radical (•OH) | deswater.comnih.gov |

| Photo-Fenton (UV/Fe(II)/H₂O₂) | Fenton's reaction enhanced by UV light, which promotes the reduction of Fe(III) back to Fe(II), sustaining the catalytic cycle. | Hydroxyl radical (•OH) | nih.gov |

| Photocatalysis (UV/TiO₂) | A heterogeneous system where UV irradiation of a semiconductor catalyst generates electron-hole pairs, leading to radical formation. | Hydroxyl radical (•OH) | mdpi.com |

| Enhanced Photocatalysis (UV/Au/TiO₂) | TiO₂ coated with gold nanoparticles shows enhanced activity due to improved charge separation. | Hydroxyl radical (•OH) | mdpi.com |

Reduction Reactions

The reduction of the sulfone group in this compound to the corresponding sulfide (B99878) (1,4-thioxane) is a challenging transformation due to the high stability of the sulfonyl group. This reaction typically requires powerful reducing agents and often harsh reaction conditions.

Common reagents for the reduction of sulfones include metal hydrides. Lithium aluminum hydride (LAH, LiAlH₄) is a frequently used reagent, though it may require high temperatures and prolonged reaction times. rsc.orgacs.org The reactivity of sulfones towards LAH can be influenced by their structure, with five-membered cyclic sulfones being more readily reduced than six-membered or acyclic ones. acs.org

Diisobutylaluminum hydride (Dibal-H) has also been reported as an effective reagent for the reduction of sulfones to sulfides, sometimes offering higher yields than LAH. cdnsciencepub.com More recently, mixed reagent systems have been developed to achieve this reduction under milder conditions. A combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields. rsc.orgrsc.org

The table below presents some of the reducing agents used for the conversion of sulfones to sulfides.

| Reducing Agent/System | Typical Conditions | Notes | References |

| Lithium aluminum hydride (LiAlH₄) | Elevated temperatures, ethyl ether | A powerful, but often requires harsh conditions for sulfone reduction. | rsc.orgacs.org |

| Diisobutylaluminum hydride (Dibal-H) | Toluene, reflux | Can be more effective than LAH for certain sulfones. | cdnsciencepub.com |

| LiAlH₄–TiCl₄ | Tetrahydrofuran (B95107) (THF), low temperature to room temp. | A mixed-reagent system that provides rapid reduction in high yields. | rsc.orgrsc.org |

Cyclization and Ring-Opening Reactions

The six-membered ring of this compound can undergo cleavage under certain conditions, representing a key aspect of its reactivity.

Ring-Opening Mechanisms of Related Cyclic Ethers and Sulfones

The mechanisms of ring-opening for cyclic ethers and sulfones are influenced by the reaction type and the nature of the reagents involved.

Anionic Ring-Opening: In the presence of a strong base, a proton can be abstracted from the carbon atom adjacent (alpha) to the sulfonyl group in this compound. The resulting α-sulfonyl anion can exist in equilibrium with a ring-opened vinyl sulfone species through a ring-chain tautomerism. This open-chain tautomer can be trapped by nucleophiles, such as alkoxides, leading to a stable ring-opened product.

Radical Ring-Opening: For some cyclic sulfones, particularly those containing unsaturation or specific functional groups, radical ring-opening polymerization is a possible pathway. This process is initiated by a radical species that adds to the ring, leading to a ring-opened radical that can then propagate by reacting with another monomer unit. The feasibility of this pathway is dependent on the ring strain and the stability of the resulting radical.

Cationic Ring-Opening: For cyclic ethers, ring-opening can be initiated by electrophiles or Lewis acids. The oxygen atom is protonated or coordinates to the Lewis acid, activating the C-O bonds towards nucleophilic attack, which results in ring cleavage.

Influence of Reaction Conditions on Ring-Opening Pathways

The specific pathway of a ring-opening reaction is highly dependent on the reaction conditions.

Base and Nucleophile: In the base-induced ring-opening of this compound, the nature of the base and the presence of a trapping nucleophile are critical. Strong, non-nucleophilic bases are required to generate the α-sulfonyl anion, and the subsequent addition of a nucleophile like an alkoxide determines the final ring-opened product.

Initiator and Temperature: In radical ring-opening polymerization of related cyclic sulfones, the choice of radical initiator and the reaction temperature are key parameters. These factors control the rate of initiation and propagation, influencing the yield and molecular weight of the resulting polymer.

Catalyst and Solvent: For ring-opening reactions involving metathesis or other catalytic processes, the choice of catalyst is paramount. The reaction solvent can also play a significant role by influencing the solubility of reactants and the stability of intermediates.

Frustrated Lewis Pair Mediated Transformations in Analogous Systems

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond. wikipedia.org This unquenched reactivity allows FLPs to activate a variety of small molecules, a role traditionally reserved for transition metals. nih.govroyalsocietypublishing.org The foundational principle of FLP chemistry involves the cooperative action of the Lewis acid and base sites to interact with a third substrate molecule. nih.gov For instance, the combination of a bulky phosphine (B1218219) like tricyclohexylphosphine (B42057) (PCy₃) and a strong Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can heterolytically cleave dihydrogen (H₂). wikipedia.org

The reactivity of FLPs extends to various substrates, including CO₂, CO, N₂O, NO, and SO₂. rsc.org Of particular relevance to analogous systems of this compound, FLPs have been shown to effect the ring-opening of cyclic ethers like tetrahydrofuran (THF), cyclopropanes, and lactide. rsc.org This reactivity suggests that the ether linkage within the this compound structure could be susceptible to FLP-mediated transformations. While direct studies on this compound itself are not prominent, the established reactivity with other cyclic ethers provides a strong basis for predicting similar behavior. The interaction would likely involve the Lewis acid coordinating to the ring oxygen, facilitating a nucleophilic attack by the FLP's Lewis base, leading to ring cleavage. Such transformations open pathways to novel functionalized linear molecules that retain the sulfone moiety.

Functional Group Interconversions and Derivatization

The this compound scaffold serves as a versatile platform for a variety of functional group interconversions and derivatization reactions, enabling the synthesis of more complex molecular structures.

The carbon atoms adjacent (in the α-position) to the sulfone group in 1,4-Oxathiane (B103149) S,S-dioxide exhibit enhanced acidity due to the strong electron-withdrawing nature of the dioxide moiety. This allows for deprotonation by a suitable base to form a stabilized α-sulfonyl anion, which can then act as a nucleophile in alkylation reactions.

Initial studies focused on the alkylation of 1,4-Oxathiane S,S-dioxide with the goal of introducing substituents for subsequent rearrangements, such as the Ramberg-Bäcklund reaction. londonmet.ac.uk However, these attempts revealed significant challenges. The stability of the α-sulfonyl anion and the reaction conditions often led to undesired side reactions, primarily ring-opening of the heterocyclic structure, rather than simple alkylation. londonmet.ac.uk

Experiments using various strong bases and alkylating agents were largely unsuccessful in achieving the desired C-alkylation while preserving the ring integrity. The findings suggest that for successful alkylation, the reaction must be conducted under conditions where the anion is generated in the presence of the alkylating agent to facilitate immediate reaction and suppress competing pathways. londonmet.ac.uk

Table 1: Summary of Alkylation Attempts on 1,4-Oxathiane S,S-dioxide

| Base | Alkylating Agent / Electrophile | Solvent | Observed Outcome | Reference |

|---|---|---|---|---|

| n-Butyllithium | Methyl iodide | Tetrahydrofuran (THF) | Ring-opening / complex mixture | londonmet.ac.uk |

| Sodium hydride | Not specified (self-condensation/decomposition) | Diethyl ether | Ring-opening / ethanol (B145695) addition | londonmet.ac.uk |

| Lithium diisopropylamide (LDA) | Benzyl (B1604629) bromide | Tetrahydrofuran (THF) | Mainly recovered starting material | londonmet.ac.uk |

The 1,4-Oxathiane S,S-dioxide framework is a valuable precursor for the synthesis of more complex and novel heterocyclic systems. Its inherent functionalities can be exploited in cyclization and condensation reactions to build larger, polycyclic, or differently substituted heterocyclic architectures.

One synthetic strategy involves using derivatives of 1,4-Oxathiane S,S-dioxide in base-induced cyclization reactions. For example, the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions can produce highly substituted 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. nih.govmdpi.com This method constructs a new oxathiin ring system bearing multiple aryl groups.

In another approach, related cyclic sulfamides are used to create entirely new heterocyclic cores. For instance, N'-benzyl-N-(2-hydroxyethyl)-sulfamide derivatives, which share a structural similarity to a ring-opened 1,4-Oxathiane S,S-dioxide, react with aromatic aldehydes under acid catalysis. This reaction leads to the formation of novel seven-membered heterocyclic rings known as 1,4,3,5-oxathiadiazepanes 4,4-dioxides through a cyclodehydration process. nih.gov These examples demonstrate the utility of the sulfone and ether components of the 1,4-oxathiane dioxide system as building blocks for diverse heterocyclic structures. beilstein-journals.org

The reactivity of this compound is dictated by the presence of the electron-withdrawing sulfone group and the ether linkage.

Electrophilic Reactions: The sulfone group deactivates the heterocyclic ring towards electrophilic attack, making such reactions challenging. However, in analogous heterocyclic sulfone systems, such as 3,5-disubstituted 1,2,6-thiadiazine 1,1-dioxides, reactions with electrophiles have been shown to occur at the carbon atom positioned between two nitrogen atoms. rsc.org These reactions include halogenation, nitrosation, and Vilsmeier reactions, indicating that under the right conditions, activated positions in similar heterocyclic sulfones can react with electrophiles. rsc.org For this compound, such reactions would be difficult due to the lack of a similarly activated position.

Nucleophilic Reactions: The primary site for nucleophilic attack is the carbon atom alpha to the sulfone group. As discussed in the alkylation section (3.4.1), this position can be deprotonated by a strong base to form an anion that acts as a nucleophile. londonmet.ac.uk Conversely, the electron-deficient nature of these α-carbons also makes them susceptible to direct attack by external nucleophiles, potentially leading to ring-opening. The sulfur atom of the sulfone group is generally resistant to nucleophilic attack. However, strong nucleophiles under harsh conditions can lead to cleavage of the carbon-sulfur bond. Ring-opening was a frequently observed outcome during alkylation studies, where the generated anion or the external base acted as a nucleophile to attack the ring. londonmet.ac.uk

Spectroscopic Characterization and Structural Elucidation of 1,4 Thioxane 1,1 Dioxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 1,4-Thioxane-1,1-dioxide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two sets of chemically non-equivalent methylene (B1212753) protons. The protons on the carbon atoms adjacent to the highly electronegative sulfonyl group (SO₂) are significantly deshielded and thus appear at a lower field (higher chemical shift) compared to the protons on the carbons adjacent to the ether oxygen.

Similarly, the ¹³C NMR spectrum displays two peaks, representing the two different carbon environments within the heterocyclic ring. docbrown.info The carbon atoms bonded to the sulfonyl group resonate at a lower field than those bonded to the oxygen atom due to the strong electron-withdrawing nature of the SO₂ group. libretexts.org The high symmetry of the molecule results in a simple spectrum, confirming the proposed structure. docbrown.info

Table 1: Typical NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and general chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | -SO₂-CH₂- | ~3.0 - 3.5 | Triplet |

| ¹H | -O-CH₂- | ~3.8 - 4.2 | Triplet |

| ¹³C | -SO₂-CH₂- | ~50 - 55 | - |

| ¹³C | -O-CH₂- | ~65 - 70 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. wiley.com The analysis of these spectra provides a molecular fingerprint and confirms the presence of key functional groups.

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the sulfonyl group. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds give rise to intense peaks, which are characteristic of sulfones. libretexts.org Additionally, the spectrum shows bands corresponding to the C-O-C stretching of the ether linkage and the various C-H stretching and bending vibrations of the methylene groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1320 | Strong | Asymmetric Stretching | S=O (Sulfone) |

| ~1130 | Strong | Symmetric Stretching | S=O (Sulfone) |

| ~1100 | Strong | Stretching | C-O-C (Ether) |

| ~2950 | Medium | Asymmetric Stretching | C-H (Methylene) |

| ~2870 | Medium | Symmetric Stretching | C-H (Methylene) |

| ~1450 | Medium | Bending (Scissoring) | C-H (Methylene) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (136.17 g/mol ).

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for this compound involve the cleavage of the heterocyclic ring. Expected fragmentation includes the loss of sulfur dioxide (SO₂), ethene (C₂H₄), and formaldehyde (B43269) (CH₂O), leading to the formation of various daughter ions. This fragmentation pattern helps to confirm the connectivity of atoms within the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment(s) |

| 136 | [C₄H₈O₃S]⁺ | Molecular Ion |

| 108 | [C₂H₄O₂S]⁺ | C₂H₄ |

| 72 | [C₄H₈O]⁺ | SO₂ |

| 64 | [SO₂]⁺ | C₄H₈O |

| 44 | [C₂H₄O]⁺ | SO₂ + C₂H₄ |

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal that the six-membered ring adopts a chair conformation, which is the most stable arrangement for such systems as it minimizes both angular and torsional strain. The analysis would provide the exact bond distances for the C-S, S=O, C-O, and C-C bonds, as well as the O=S=O and C-S-C bond angles within the sulfonyl group. Furthermore, it would detail the packing of the molecules within the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions.

Advanced Spectroscopic Techniques for Surface and Thermal Analysis (e.g., XPS, DTA)

Advanced analytical methods provide further insights into the elemental composition, chemical states, and thermal properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present. For this compound, the XPS spectrum would show peaks for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). The binding energy of the S 2p peak is particularly informative; for a sulfone, this value is typically high (around 168-169 eV), confirming the high oxidation state of the sulfur atom. thermofisher.comresearchgate.net This allows for clear differentiation from other sulfur-containing functional groups like sulfides or sulfoxides. thermofisher.com The O 1s spectrum might resolve into two components, representing the oxygen atoms of the sulfonyl group and the ether linkage.

Differential Thermal Analysis (DTA) is used to study the thermal behavior of a substance. A DTA thermogram of this compound would display an endothermic peak corresponding to its melting point, which is reported to be in the range of 76-78 °C. At higher temperatures, exothermic peaks would indicate thermal decomposition. When heated to decomposition, it is known to emit toxic fumes of sulfur oxides (SOx). guidechem.com

Table 4: Expected Data from Advanced Spectroscopic Techniques

| Technique | Parameter | Expected Observation for this compound |

| XPS | S 2p Binding Energy | ~168-169 eV, characteristic of a sulfone |

| XPS | O 1s Binding Energy | Two potential peaks for S=O and C-O-C environments |

| XPS | C 1s Binding Energy | Peak corresponding to C-S and C-O environments |

| DTA | Melting Point | Endothermic peak at ~76-78 °C |

| DTA | Decomposition | Exothermic peak(s) at elevated temperatures |

Computational and Theoretical Investigations of 1,4 Thioxane 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and energy landscape of 1,4-thioxane-1,1-dioxide. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) has been extensively used to model the reaction pathways of this compound with various atmospheric oxidants. For instance, the atmospheric degradation of 1,4-thioxane initiated by hydroxyl (OH) radicals has been studied using DFT at the B3LYP and M06-2X levels of theory with the 6-31G(d,p) basis set. researchgate.net These studies show that the reaction proceeds via hydrogen atom abstraction, leading to the formation of a peroxy radical intermediate after the addition of O2. researchgate.net The reaction pathways for the oxidation of 1,4-thioxane by ozone (O3) have also been modeled using various DFT functionals (B3LYP, M06-2X, MPW1K) and basis sets. researchgate.netresearchgate.net This reaction is initiated by the formation of a primary ozonide, which then forms a biradical. researchgate.netresearchgate.net

DFT calculations are also crucial for identifying and characterizing the transition states of these reactions, providing information about the energy barriers and, consequently, the reaction kinetics. For example, in the reaction with OH radicals, the transition states for hydrogen abstraction from the carbon atoms adjacent to the oxygen and sulfur atoms are located to determine the most favorable reaction channel. researchgate.netresearchgate.net Similarly, in the reaction with the nitrate (B79036) radical (NO3•), DFT has been used to elucidate the mechanism of H-atom abstraction and subsequent product formation. researchgate.netresearchgate.net

A study on the synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides employed DFT to investigate the reaction pathways, including the cyclization step and proton transfers. mdpi.com This computational work provided an understanding of the structures and potential mechanisms involved, explaining the observed stereoselectivity. mdpi.com

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound Reactions

| Reactant | DFT Functional | Basis Set | Focus of Study |

| OH radical | B3LYP, M06-2X | 6-31G(d,p) | Atmospheric degradation pathways researchgate.net |

| O3 | B3LYP, M06-2X, MPW1K | 6-31G(d,p), 6-311G(d,p), 6-31+G(d,p) | Atmospheric oxidation mechanism researchgate.netresearchgate.net |

| NO3• radical | M06-2X | 6-31+G(d,p) | H-abstraction and product formation researchgate.netresearchgate.net |

| Benzyl (B1604629) 1-alkynyl sulfones and aryl aldehydes | Not specified | Not specified | Synthesis of 1,4-oxathiin-S,S-dioxides mdpi.com |

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, have been employed to study the molecular and electronic structure of this compound. lookchem.comscribd.com High-level ab initio methods like G2(MP2) and G3 have been used to perform theoretical studies on its structure. lookchem.com These methods provide accurate predictions of molecular geometries, vibrational frequencies, and energies.

In the context of reaction mechanisms, ab initio calculations, often in conjunction with DFT, are used to refine the energetics of reaction pathways. For example, coupled-cluster methods like CCSD(T) are used to perform single-point energy calculations on geometries optimized with DFT to obtain more accurate activation energies. tandfonline.com While specific high-level ab initio studies on this compound reactions are less commonly reported in favor of DFT, the principles of these methods are foundational to computational chemistry. scribd.compku.edu.cn

Conformational Analysis and Molecular Dynamics Simulations

The six-membered ring of this compound can adopt several conformations. The lowest energy conformation is a chair form with Cs symmetry. core.ac.uk Computational studies have also identified higher-energy conformers, such as those with C2 and C1 symmetries. core.ac.uk A detailed thermodynamic analysis comparing these forms can be performed using quantum chemical techniques. core.ac.uk

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules. For instance, MD simulations have been used to study the complexation of related molecules like 1,4-dioxane (B91453), revealing how guest molecules orient themselves within a host cavity. ethz.ch Similar simulations for this compound could elucidate its interactions in various environments, such as its potential to act as a chemical chaperone by inhibiting the self-assembly of metabolites through hydrogen bonding. mdpi.com

Kinetic Modeling and Rate Constant Determination

Theoretical calculations are instrumental in determining the rate constants for the reactions of this compound. Canonical Variational Transition State Theory (CVT) is often used in conjunction with the structures, energies, and vibrational frequencies obtained from DFT calculations to determine rate constants over a range of temperatures. researchgate.net

For the reaction of 1,4-thioxane with OH radicals, rate constants have been calculated for a temperature range of 278–350 K. researchgate.net Similarly, for the reaction with the NO3• radical, theoretical calculations have been used to determine the rate constants for the initial H-atom abstraction, the formation of the peroxy radical, and the formation of the nitroperoxoate product channel. researchgate.net These calculated rate constants can be compared with experimental data where available, providing a validation of the theoretical models. researchgate.netresearcher.life

Table 2: Calculated Rate Constants for Reactions of 1,4-Thioxane

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

| OH radical | Not explicitly stated in snippets | 278-350 | CVT based on DFT researchgate.net |

| NO3• radical | Varies by reaction step | Not specified | Theoretical researchgate.net |

Prediction of Reactivity and Selectivity Profiles

Computational studies can predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the energy barriers for different reaction pathways, researchers can predict which products are likely to form and under what conditions. mdpi.com

For example, in the reaction of 1,4-thioxane with the OH radical, theoretical studies predict that hydrogen atom abstraction is the dominant pathway. researchgate.net The selectivity, i.e., which hydrogen atom is preferentially abstracted, can be determined by comparing the activation energies for abstraction at different positions in the molecule.

In the synthesis of substituted 1,4-oxathiin-S,S-dioxides, DFT calculations have been used to explain the observed trans selectivity of the 2,3-diaryl substituents. mdpi.com The calculations suggested that this selectivity is established during the cyclization stage of the reaction. mdpi.com Furthermore, theoretical models can be used to understand and predict the kinetic isotope effects in reactions, which can provide detailed insights into the transition state structure and reaction mechanism. researchgate.net

Applications and Research Significance of 1,4 Thioxane 1,1 Dioxide

Role as a Versatile Building Block in Complex Organic Synthesis

1,4-Thioxane-1,1-dioxide serves as a fundamental building block in the synthesis of a wide array of organic molecules. lookchem.comchemimpex.comangenechemical.com Its stable yet reactive nature allows it to participate in various chemical transformations, facilitating the construction of complex molecular architectures. chemimpex.com The presence of the sulfone group and the ether linkage within its six-membered ring imparts distinct chemical properties that are leveraged in the development of new compounds. solubilityofthings.com

This compound is a key intermediate in the production of various specialty chemicals and agrochemicals. chemimpex.comangenechemical.comalfachemch.com Its ability to act as a precursor allows for the introduction of the thioxane dioxide moiety into larger molecules, which can confer desirable properties to the final products. chemimpex.com For instance, it is utilized in the synthesis of functionalized compounds that find applications in various industrial processes. chemimpex.com The structural framework of this compound is a valuable scaffold for creating new molecules with specific functions, including those used in agriculture. solubilityofthings.comchemimpex.com

This compound is a valuable precursor for the synthesis of a variety of sulfur-containing heterocyclic compounds. angenechemical.com Its ring structure can be modified through various chemical reactions to generate new heterocyclic systems. guidechem.com For example, it can undergo reactions to form substituted tetrahydro-1,4-thiazine-1,1-dioxides. google.com The ability to synthesize diverse heterocyclic structures is crucial as these motifs are prevalent in many biologically active molecules and functional materials. solubilityofthings.com

Contributions to Medicinal Chemistry Research

In the field of medicinal chemistry, this compound and its derivatives are explored for their potential as pharmaceutical intermediates. homesunshinepharma.comhsppharma.comechemi.comyonlytech.com The unique three-dimensional structure and polarity of the thioxane dioxide ring can influence the pharmacological properties of a molecule. solubilityofthings.com It serves as a key intermediate in the synthesis of various drug candidates, where its structural features are exploited to target specific diseases. chemimpex.com Researchers utilize this compound to create novel molecular entities with potential therapeutic applications. chemimpex.comechemi.com

Applications in Polymer Chemistry and Advanced Material Science

The utility of this compound extends into the realm of polymer chemistry and the development of advanced materials. chemimpex.com Its stable structure and potential for functionalization make it an attractive component for creating new polymers and materials with tailored properties. chemimpex.com

This compound is employed in the production of specialty polymers. chemimpex.com Its incorporation into polymer chains can enhance material properties such as durability and resistance to environmental factors. chemimpex.com This makes it a valuable component in the manufacturing of advanced materials designed for specific, high-performance applications. chemimpex.com

While direct application in coatings is not extensively documented, organosulfur compounds, including thioxane derivatives, have been investigated for their role in epoxy resin formulations. google.com Epoxy resins are known for their excellent chemical resistance, water resistance, and mechanical properties, making them suitable for various applications, including coatings and resist materials for printed circuit boards. google.com The addition of organosulfur compounds can influence the properties of the resulting epoxy ester resins. google.com

Catalysis and Catalytic System Design

While specific applications of this compound as a catalyst are not extensively documented in publicly available research, its structural relative, 1,4-thioxane (also known as 1,4-oxathiane), has been utilized in catalyst-related studies. For instance, 1,4-thioxane has been employed as an oxygen donor adduct in the study of the growth of zinc oxide (ZnO) nanowires via chemical vapor deposition. chemicalbook.comsigmaaldrich.com This suggests that the sulfone derivative, this compound, could potentially be explored for its properties in catalytic systems, particularly in reactions where the sulfonyl group might influence catalytic activity or selectivity.

The broader field of catalysis continually seeks novel ligands and molecules to design more efficient catalytic systems. For example, the development of catalysts for carboxylation reactions using carbon dioxide as a C1 feedstock is a significant area of research. mdpi.com These systems often involve transition-metal catalysts like rhodium, palladium, and copper, which are adept at activating C-H bonds and facilitating C-C bond formation. mdpi.com The design of such catalysts focuses on creating specific coordination environments around the metal center to promote the desired reaction pathway. mdpi.com

Furthermore, oxygen atom transfer (OAT) reactions catalyzed by metal complexes, such as those involving Rhenium(V)=O, are another active area of research. researchgate.net The efficiency of these catalysts is dependent on the coordination of an oxygen atom donor. researchgate.net The study of such catalytic processes provides a framework within which the potential catalytic applications of compounds like this compound could be investigated.

Analytical Chemistry Applications as a Reagent

In analytical chemistry, this compound and its precursor, 1,4-thioxane, are significant as analytical markers, particularly in the context of environmental monitoring for the degradation products of chemical warfare agents. isotope.com 1,4-Thioxane is a known breakdown product of sulfur mustard. isotope.comresearchgate.net Consequently, its detection is crucial in identifying the presence of these hazardous materials in environmental samples. isotope.com

Various analytical methods have been developed for the detection of 1,4-thioxane and other related compounds. Mobile gas chromatography coupled with mass spectrometry (GC-MS) has been demonstrated as an effective technique for the on-site analysis of toxic compounds, including 1,4-thioxane, in environmental samples. brjac.com.br This method allows for rapid and reliable identification, which is critical for timely response in cases of chemical contamination. brjac.com.br

Furthermore, solid-phase extraction (SPE) methods using advanced sorbents like carbon aerogels have been developed to pre-concentrate sulfur mustard degradation products, including 1,4-thioxane, from water samples. nih.gov This pre-concentration step enhances the sensitivity of subsequent analytical techniques such as high-performance liquid chromatography with a diode-array detector (HPLC-DAD) and capillary electrophoresis with a diode-array detector (CE-DAD). nih.gov The development of such methods underscores the importance of having reliable analytical standards and reagents, a role that this compound and its related compounds can fulfill.

| Compound Name | Application in Analytical Chemistry |

| 1,4-Thioxane | Marker for environmental analysis of mustard gas breakdown products. isotope.com |

| 1,4-Thioxane | Analyte in the development of mobile GC-MS detection methods. brjac.com.br |

| 1,4-Thioxane | Target analyte in the evaluation of solid-phase extraction sorbents. nih.gov |

Environmental and Atmospheric Chemistry Implications

The environmental fate and impact of sulfur-containing heterocycles are of significant interest due to their potential as pollutants.

The atmospheric degradation of 1,4-thioxane, a volatile organic compound (VOC), has been the subject of theoretical studies to understand its reaction mechanisms and kinetics with atmospheric oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO3•), and ozone (O3). researchgate.net These studies, employing quantum chemical calculations, model the reaction pathways and determine rate constants, which are crucial for estimating the atmospheric lifetime of 1,4-thioxane. researchgate.net

The reaction with the OH radical is initiated by hydrogen atom abstraction, leading to the formation of a peroxy radical intermediate that can undergo further reactions. researchgate.net Similarly, the reaction with the NO3• radical can proceed through hydrogen abstraction or direct oxygen atom transfer. researchgate.net The oxidation by ozone is thought to begin with the formation of a primary ozonide. researchgate.net Understanding these degradation pathways is essential for assessing the environmental impact of such compounds.

In aquatic environments, 1,4-thioxane is recognized as a breakdown product of mustard gas. acs.orgacs.org Its geochemical properties, including its solubility in seawater and its potential to form hydrates under specific temperature and pressure conditions, have been investigated. acs.org The formation of hydrates can decrease its molecular mobility and increase its persistence in marine sediments. acs.org

The broader class of compounds to which this compound belongs, such as 1,4-dioxane (B91453), has been the focus of extensive research into environmental remediation strategies. 1,4-dioxane is a common industrial solvent and a persistent environmental pollutant. clu-in.orgnih.gov Remediation techniques for 1,4-dioxane-contaminated water include advanced oxidation processes (AOPs), which are often required as conventional water treatment methods are largely ineffective. itrcweb.org

Bioremediation, which utilizes microorganisms to break down pollutants, is another promising approach. nih.govitrcweb.org Research has identified microbial strains capable of degrading 1,4-dioxane, either as a primary energy source or through cometabolism with other substrates. itrcweb.org The study of the degradation of such persistent pollutants provides a basis for developing strategies for other related compounds. While specific remediation technologies for this compound are not detailed in the available literature, the principles and methods developed for similar heterocyclic compounds would be applicable. The development of bio-based and nature-based solutions is a key focus for the remediation of polluted ecosystems. horizon-europe.gouv.fr

Conclusion and Future Research Directions

Current Understanding and Key Achievements in 1,4-Thioxane-1,1-dioxide Research

This compound, a heterocyclic compound containing both sulfur and oxygen, is well-established as a versatile building block in organic chemistry. chemicalbook.comguidechem.com Its synthesis is commonly achieved through the oxidation of 1,4-thioxane, for instance, by using hydrogen peroxide in acetic acid. chemicalbook.comchemicalbook.com The sulfone group within its structure imparts specific chemical properties that make it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. guidechem.comthieme-connect.com

A significant achievement in the study of this compound has been the elucidation of its role as a chemical chaperone. Research into its ability to modulate the self-assembly of metabolites has revealed its potential in addressing inborn errors of metabolism (IEMs). researchgate.net In one study, this compound demonstrated a significantly higher efficacy in inhibiting the aggregation of adenine (B156593) when compared to dimethyl sulfoxide (B87167) (DMSO) and its cyclic derivative, thiophane oxide. researchgate.netmdpi.com This finding marks the compound as a promising molecular framework for further investigation.

Furthermore, research has extended into environmental science, where 1,4-thioxane, the precursor to the dioxide, is studied as a breakdown product of mustard gas. acs.org Investigations into the geochemistry of 1,4-thioxane in marine environments are crucial for understanding the long-term fate of chemical weapon debris on the seafloor. acs.org The study of this compound and its precursor in this context represents a key application of its chemistry to environmental monitoring and remediation challenges. acs.org

Emerging Research Avenues and Unaddressed Challenges

The field of sulfone chemistry is dynamic, with emerging research constantly opening new avenues for compounds like this compound. A prominent emerging area is its use as a structural scaffold for the rational design of potent inhibitors for metabolite self-assembly, which is linked to several IEMs. researchgate.netmdpi.com The demonstrated inhibitory potency of this compound suggests it could be a foundational structure for developing novel therapeutic lead molecules. researchgate.net Another novel research direction is its application in sensor technology; for instance, its vapor has been detected using graphene oxide-coated optical fibre tapers, suggesting potential for developing low-cost sensors for volatile organic compounds. researchgate.net

Despite progress, several challenges remain. A significant unaddressed challenge is the comprehensive understanding of the environmental fate and impact of its precursor, 1,4-thioxane, resulting from the breakdown of chemical weapons in marine sediments. acs.org The processes controlling its mobility and lifetime in these environments are still poorly understood. acs.org

From a synthetic chemistry perspective, a broader challenge lies in the development of more sustainable and efficient methods for producing sulfones in general. thieme-connect.comnih.gov While traditional oxidation methods are effective, they often require harsh conditions. The development of greener synthetic routes, a major goal in modern chemistry, is an ongoing challenge for the synthesis of this compound and related cyclic sulfones. nih.govmdpi.com

Potential for Novel Applications and Methodological Advancements

The unique properties of this compound create potential for novel applications and drive the need for methodological advancements. Its success as an inhibitor of metabolite aggregation points toward its potential application in the design of new therapeutic agents for IEMs. researchgate.net The molecular framework is considered promising for future studies aimed at developing more potent and specific modulators of pathological molecular assembly. researchgate.netmdpi.com

In the realm of materials science, there is potential to develop more sophisticated chemical sensors based on the interaction of this compound vapor with novel materials. researchgate.net This could lead to specialized devices for environmental monitoring or industrial process control.

Methodological advancements are focusing on more sustainable and efficient synthesis protocols. The broader field of sulfone synthesis has seen a surge in the use of modern techniques such as visible-light photocatalysis and metal-free cascade reactions. mdpi.comnih.gov Applying these green, cost-effective, and mild synthetic methodologies to the production of this compound and its derivatives could provide access to a wider range of functionalized compounds with high efficiency. nih.govmdpi.com Furthermore, the compound continues to serve as a substrate in fundamental studies of reaction mechanisms, such as its oxidation kinetics, contributing to a deeper understanding of chemical reactivity. researchgate.netacs.org

常见问题

Q. What are the established synthetic pathways for 1,4-Thioxane-1,1-dioxide derivatives, and how do reaction conditions influence product formation?

- Methodological Answer : A common synthesis route involves oxidation and condensation reactions. For example, 1,4-benzothiazin-3-one-1,1-dioxide derivatives can be synthesized via:

Oxidation : Starting from 1,4-benzothiazin-3-one (prepared from 2-aminothiophenol and 2-chloroacetic acid under alkaline conditions), oxidation with potassium permanganate yields the sulfone intermediate.

Knoevenagel Condensation : Reacting the sulfone with aromatic aldehydes in dimethylformamide (DMF) under sodium methoxide.

- Room temperature : Produces bis-3-oxo derivatives (e.g., 4a-d).

- Heating : Yields 2-benzyl-substituted derivatives (e.g., 5a-d).

Key Considerations : - Solvent polarity and temperature critically influence reaction pathways.

- Sodium methoxide acts as both base and catalyst.

Table 1 : Reaction Conditions vs. Products

| Substrate | Aldehyde | Conditions | Product Type |

|---|---|---|---|

| 1,4-benzothiazin-3-one-1,1-dioxide | Aromatic aldehydes | RT, DMF, NaOMe | Bis-3-oxo derivatives (4a-d) |

| 1,4-benzothiazin-3-one-1,1-dioxide | Aromatic aldehydes | Heating, DMF, NaOMe | 2-Benzyl derivatives (5a-d) |

Q. What spectroscopic and analytical methods are recommended for characterizing this compound derivatives?

- Methodological Answer :

- GC-MS : Purity assessment (>97% GC) and molecular ion detection.

- NMR : H and C NMR to confirm substituent positions and sulfone group presence.

- Elemental Analysis : Validate molecular formula (e.g., CHOS, MW 136.17).

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.

Note : DFT calculations can predict electronic properties and validate experimental spectra .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking resolve contradictions in experimental data for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries, calculate thermodynamic stability, and predict reaction pathways. For example, DFT reproduced experimental binding affinities of derivatives toward CK2 kinase, validating synthesis outcomes .

- Molecular Dynamics (MD) Simulations : Assess protein-ligand interactions over time to identify key binding residues.

Case Study : Discrepancies in reaction yields between derivatives 4a-d and 5a-d were resolved by comparing computed activation energies under different conditions .

Q. What strategies optimize the nucleophilic reactivity of this compound in alkylation/acylation reactions?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysis : Use phase-transfer catalysts for biphasic reactions.

- Protecting Groups : Temporarily block competing reactive sites (e.g., sulfone oxygen) to direct regioselectivity.

Example : Thiomorpholine-1,1-dioxide (structurally analogous) undergoes alkylation via nucleophilic attack at nitrogen, requiring anhydrous conditions to avoid hydrolysis .

Q. How do structural modifications of this compound impact biological activity?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., benzyl, halogen) to assess binding affinity changes.

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) to prioritize synthesis.

- Pharmacokinetic Profiling : Evaluate logP, solubility, and metabolic stability using tools like SwissADME.

Data Insight : Derivatives with electron-withdrawing groups showed enhanced CK2 inhibition in vitro .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in sulfone derivative synthesis?

- Methodological Answer :

Validate Computational Models : Calibrate DFT functionals (e.g., B3LYP) against experimental benchmarks.

Reaction Monitoring : Use in situ techniques (e.g., FTIR, HPLC) to detect intermediates.

Statistical Analysis : Apply multivariate regression to identify outlier conditions (e.g., moisture sensitivity).

Case Study : Heating-induced side reactions in Knoevenagel condensation were mitigated by inert atmosphere and controlled temperature ramping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。